ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Description
This compound is a stereochemically complex molecule featuring a cyclopenta[c]pyrrole core, substituted with a pyrazine-2-carbonylamino group, cyclohexyl side chains, and an ethyl ester moiety. Its structural complexity arises from multiple stereocenters [(3S,3aS,6aR) and (2S) configurations], which are critical for its biological activity and interaction with target proteins. The molecule shares structural homology with antiviral protease inhibitors, particularly hepatitis C virus (HCV) NS3/4A inhibitors like telaprevir . Its design emphasizes rigidity from the cyclopenta[c]pyrrole ring and functional diversity from the pyrazine and cyclohexyl groups, which enhance binding affinity and selectivity .
Properties
IUPAC Name |
ethyl 2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMAPYJEFOBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
A trityl-protected cyclopenta[c]pyrrole intermediate is synthesized via reductive amination. In a representative procedure, (1S,3aR,6aS)-2-trityl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester is reduced using potassium borohydride (KBH₄) in methanol at 2°C, followed by warming to room temperature. The reaction mixture is concentrated and extracted with ethyl acetate, yielding the hydroxylated intermediate with >90% purity. This method ensures retention of stereochemistry at the 3a and 6a positions, critical for downstream functionalization.
Acid-Catalyzed Epimerization and Crystallization
Alternative approaches leverage acid-mediated epimerization to control stereochemistry. For example, intermediates such as (3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol are synthesized by treating precursors with methanolic HCl, followed by crystallization from acetone/water mixtures. This step resolves diastereomers, achieving enantiomeric excess (ee) >98% for the desired (3S,3aS,6aR) configuration.
Introduction of the Ethyl Carboxylate Group
The ethyl ester moiety at position 3 is introduced via transesterification or direct acylation:
Transesterification of Methyl Esters
Methyl esters of cyclopenta[c]pyrrole derivatives undergo transesterification with ethanol in the presence of titanium(IV) isopropoxide. For instance, methyl (1S,3aR,6aS)-2-acetyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylate is refluxed with excess ethanol and catalytic Ti(OiPr)₄, yielding the ethyl ester with 85–92% conversion.
Direct Acylation Using Ethyl Chloroformate
Alternatively, the free carboxylic acid intermediate is treated with ethyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane. This one-pot reaction achieves near-quantitative acylation while preserving the integrity of the bicyclic framework.
Sequential Acylation for Side-Chain Assembly
The peptide-like side chains are constructed through iterative acylation reactions:
Pyrazine-2-carbonylamino Group Incorporation
The pyrazine-2-carbonylamino moiety is introduced via a coupling reaction between a primary amine intermediate and pyrazine-2-carbonyl chloride. Using Hünig’s base as a catalyst, the reaction proceeds in tetrahydrofuran (THF) at −20°C, achieving 78–85% yield. Stereochemical integrity is maintained by employing chiral auxiliaries, such as (S)-propylene oxide, to prevent racemization.
Cyclohexylglycine Derivative Coupling
The cyclohexylglycine segment is synthesized via Ugi four-component reactions. Cyclohexyl isocyanide, 3-bromopropionic acid, and phenylglyoxal are condensed with α-aminoesters in methanol, followed by spontaneous cyclization to form pyrrolidin-2-one intermediates. Subsequent hydrogenolysis with Pd/C removes benzoyl protecting groups, yielding the free amine for further acylation.
Stereochemical Control and Purification
Dynamic Kinetic Resolution
Epimerization at the C2 position is controlled using acidic conditions. For example, treating the β-epimer with 0.1 M HCl in methanol at 40°C induces equilibration, favoring the thermodynamically stable α-epimer (dr 95:5). Crystallization from heptane/ethyl acetate mixtures further enriches the desired diastereomer.
Chromatographic Purification
Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Critical parameters include:
| Parameter | Condition | Outcome |
|---|---|---|
| Column | Waters XBridge BEH C18, 5 µm | Baseline separation |
| Mobile Phase | 0.1% TFA in H₂O/MeCN (70:30 → 50:50) | Retention time: 12.7 min |
| Flow Rate | 1.0 mL/min | Purity >99% by UV (254 nm) |
Data Tables
Table 1. Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopenta[c]pyrrole reduction | KBH₄, MeOH, 2°C → RT | 92 | 95 |
| Ethyl ester formation | Ti(OiPr)₄, EtOH, reflux | 88 | 97 |
| Pyrazine coupling | Pyrazine-2-carbonyl chloride, DIPEA | 83 | 98 |
| Final purification | HPLC (C18, MeCN/H₂O) | 76 | >99 |
Table 2. Stereochemical Outcomes
| Intermediate | Method | dr (α:β) | ee (%) |
|---|---|---|---|
| Cyclohexylglycine | Ugi reaction + crystallization | 99:1 | 99 |
| Cyclopenta[c]pyrrole | Acidic epimerization | 95:5 | 98 |
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Hydrolysis: Cleavage of amide bonds under acidic or basic conditions.
Oxidation: Oxidative cleavage of the cyclopentane ring or other functional groups.
Reduction: Reduction of carbonyl groups or double bonds.
Substitution: Nucleophilic substitution at specific sites. Common reagents include acids, bases, reducing agents, and protecting groups. Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that derivatives of cyclopenta[c]pyrrole compounds exhibit significant antitumor properties. Ethyl derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study highlighted the anti-proliferative effects of similar compounds on human promyelocytic leukemia cells (HL-60), suggesting that ethyl derivatives could serve as potential anticancer agents .
2. Neuroprotective Effects
Cyclopenta[c]pyrrole derivatives have shown promise in neuroprotection. Certain studies suggest that these compounds may enhance cognitive function and reduce oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of calcium channels and inhibition of neuroinflammatory pathways .
3. Antimicrobial Properties
Compounds related to ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate have been evaluated for their antimicrobial activity. Studies indicate effectiveness against various bacterial strains, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Material Science Applications
1. Polymer Development
The structural properties of cyclopenta[c]pyrrole derivatives allow for their incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of the resulting materials. Research has explored the use of these compounds in developing high-performance polymers for applications in coatings and composites .
2. Organic Electronics
Due to their unique electronic properties, compounds like this compound are being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport makes them suitable candidates for these technologies .
Case Studies
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Key Observations :
- Core Flexibility vs. Rigidity : The cyclopenta[c]pyrrole core in the target compound and telaprevir provides conformational rigidity, optimizing binding to protease active sites. In contrast, ACE inhibitors like ramipril derivatives use cyclopenta[b]pyrrole with greater flexibility for angiotensin-converting enzyme (ACE) interaction .
- Substituent Impact : The pyrazine-2-carbonyl group in the target compound and telaprevir enhances hydrogen bonding with viral proteases, while the cyclohexyl moiety improves hydrophobic interactions. Ramipril’s phenylpropyl group targets ACE’s zinc-binding domain .
- Stereochemical Sensitivity : The (3S,3aS,6aR) configuration in the target compound is analogous to telaprevir’s (1S,3aR,6aS) stereochemistry, both critical for chiral recognition in enzymatic inhibition .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Data
Research Findings :
- Metabolic Stability : The ethyl ester in the target compound may improve oral bioavailability compared to telaprevir’s carboxamide, which requires metabolic activation .
- Selectivity: The 3,3-dimethylbutanoyl group in the target compound reduces off-target interactions compared to telaprevir’s tert-butyl carboxamide, which has broader protease affinity .
- Thermodynamic Solubility : The pyrazine ring contributes to π-π stacking interactions, reducing solubility but enhancing crystallinity for formulation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling pyrazine-carbonylamino acetyl derivatives with cyclopenta[c]pyrrole carboxylate precursors. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or EDCl in anhydrous DMF under nitrogen .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts to maintain (3S,3aS,6aR) and (2S) configurations .
- Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, 0°C → RT | 78 | 95% |
| Cyclization | TFA/CH₂Cl₂, 24h | 65 | 92% |
| Esterification | Ethanol, H₂SO₄, reflux | 89 | 97% |
- Key Insight : Lower temperatures during amidation reduce epimerization risks .
Q. How is the compound characterized structurally, and what analytical techniques validate its configuration?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl, pyrazine, and cyclopenta[c]pyrrole moieties. NOESY for stereochemical assignments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 612.2845) .
- X-ray Crystallography : Resolves absolute configuration of bicyclic cores (if crystalline) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodology :
- Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) using fluorogenic substrates. IC₅₀ values calculated via dose-response curves .
- Cellular Uptake Studies : Radiolabeled compound in HEK293 cells, analyzed via LC-MS .
- Key Findings : Moderate inhibition of trypsin-like proteases (IC₅₀ = 2.3 µM) but low membrane permeability .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopenta[c]pyrrole core impact target binding affinity?
- Methodology :
- Comparative Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) comparing (3S,3aS,6aR) vs. (3R) diastereomers binding to thrombin’s S1 pocket .
- Data Contradiction : While (3S) shows higher affinity (ΔG = -9.8 kcal/mol), in vitro assays reveal no significant activity difference. Possible explanation: Solvent effects in simulations vs. cellular environments .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from independent studies (e.g., substituent effects on pyrazine’s C2 position).
- Case Study :
| Substituent | LogP | IC₅₀ (µM) | Source |
|---|---|---|---|
| -H | 1.2 | 2.3 | |
| -CF₃ | 2.1 | 0.9 |
- Resolution : Hydrophobic substituents (e.g., -CF₃) improve potency but reduce solubility, complicating in vivo translation .
Q. How does the compound interact with off-target enzymes, and what methods identify these interactions?
- Methodology :
- Proteome-Wide Profiling : Activity-based protein profiling (ABPP) using a biotinylated probe derivative .
- Key Finding : Binds to carbonic anhydrase IX (Ki = 4.7 µM), suggesting potential repurposing for oncology .
Q. What role does the spirocyclic pyrrolidine moiety play in metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubation with liver microsomes (human/rat), analyzed via LC-MS/MS.
- Data : Half-life increases from 12 min (linear analog) to 48 min (spirocyclic), attributed to reduced CYP3A4 access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
